molecular formula C10H9ClO4 B3024549 2-(2-Chloro-4-formylphenoxy)propanoic acid CAS No. 812642-71-0

2-(2-Chloro-4-formylphenoxy)propanoic acid

Cat. No. B3024549
CAS RN: 812642-71-0
M. Wt: 228.63 g/mol
InChI Key: SAVVSCSPGUVHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Chloro-4-formylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 812642-71-0 . It has a molecular weight of 228.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 2- (2-chloro-4-formylphenoxy)propanoic acid . The InChI Code for this compound is 1S/C10H9ClO4/c1-6 (10 (13)14)15-9-3-2-7 (5-12)4-8 (9)11/h2-6H,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s molecular weight is 228.63 .

Scientific Research Applications

Biological Activity and Interaction

A study by Carbonara et al. (2001) explored carboxylic acids like 2-(4-Chloro-phenoxy)propanoic and their analogs, which are known to block chloride membrane conductance in rat striated muscle by interacting with specific receptors. This research demonstrated that chemical modifications, such as introducing a second aryloxy moiety into the side-chain, can influence biological activity, suggesting potential applications in understanding muscle physiology and developing muscle-targeted therapies (Carbonara et al., 2001).

Environmental Analysis and Remediation

Nuhu et al. (2012) presented a method for determining phenoxy herbicides, including compounds similar to 2-(2-Chloro-4-formylphenoxy)propanoic acid, in water samples. This method involves phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, highlighting the importance of these compounds in environmental monitoring and pollution control efforts (Nuhu et al., 2012).

Advanced Material Synthesis

Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound structurally related to 2-(2-Chloro-4-formylphenoxy)propanoic acid, as a renewable building block for the synthesis of polybenzoxazine, a type of advanced material. This research opens up possibilities for using such compounds in the development of new materials with potential applications in various industries (Trejo-Machin et al., 2017).

Agricultural and Environmental Safety

Manninen et al. (1986) investigated the exposure of farm workers to phenoxy acid herbicides, including compounds similar to 2-(2-Chloro-4-formylphenoxy)propanoic acid. This study provides valuable insights into occupational safety and the environmental impact of using such chemicals in agriculture (Manninen et al., 1986).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-6(10(13)14)15-9-3-2-7(5-12)4-8(9)11/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVVSCSPGUVHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397672
Record name 2-(2-chloro-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-formylphenoxy)propanoic acid

CAS RN

812642-71-0
Record name 2-(2-chloro-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-formylphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-4-formylphenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-4-formylphenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-4-formylphenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-4-formylphenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-4-formylphenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.